N-(Pyrimidin-5-ylmethyl)acetamide - 1588441-38-6

N-(Pyrimidin-5-ylmethyl)acetamide

Catalog Number: EVT-1693248
CAS Number: 1588441-38-6
Molecular Formula: C7H9N3O
Molecular Weight: 151.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Methyl-N-(pyrimidin-5-ylmethyl)pyridin-2-amine

  • Compound Description: This compound is a pyrimidine derivative structurally characterized by a pyrimidin-5-ylmethyl group linked to a nitrogen atom. The crystal structure of this compound has been reported. []

(S)-N-(3-(2-Fluoro-4'-(2-amino-4-thiazolyl)biphenyl-4-yl)-2-oxo-1,3-oxazolidine-5-ylmethyl)acetamide (Compound 7)

  • Compound Description: This compound is a novel oxazolidinone derivative exhibiting potent anti-mycobacterial activity. It demonstrates a tenfold lower minimum inhibitory concentration (MIC) than linezolid against Mycobacterium tuberculosis. []

6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one (Compound 8)

  • Compound Description: This compound is a pyrimidine derivative characterized by a 1,3-benzodioxol-5-ylmethyl group at the 6th position of the pyrimidine ring. It exhibits antimicrobial activity against various bacterial and fungal strains. []

2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

  • Compound Description: This compound is a potent inhibitor of 5-lipoxygenase activating protein (FLAP), exhibiting excellent FLAP binding potency (IC50 < 10 nM) and potent inhibition of leukotriene B4 synthesis in human whole blood (IC50 < 100 nM). []
  • Compound Description: This compound is a potent inhibitor of the Kv1.5 potassium channel, showing selectivity over other channels like hERG. It also demonstrated efficacy in preclinical models of ventricular and atrial effective refractory period. []
  • Compound Description: This compound is a pyrimidine derivative synthesized using a novel process involving the reaction of a specific pyrimidine acetic acid derivative with dimethylamine. [, ]

3-Phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines

  • Compound Description: This class of compounds represents a series of pyrazolo[1,5-a]pyrimidines explored for their anti-mycobacterial activity against M. tuberculosis. These compounds target the mycobacterial ATP synthase. []

N-Methyl-N-(3-(3-(2-thienylcarbonyl)pyrazolo[1,5-a]pyrimidin-7-yl)phenyl)acetamide

  • Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative investigated for its potential as a sedative-hypnotic, anti-anxiety, anticonvulsant, and skeletal muscle relaxant. Polymorphs of this compound, specifically Form I and Form III, have been reported and studied for their physicochemical properties and therapeutic applications, particularly in treating insomnia. [, , ]

N-Phenyl-6-methyl-2-((pyridin-3-ylmethyl)thio)pyrimidin-4-amine (4a)

  • Compound Description: This pyrimidine derivative exhibits potent antifungal activity against Botrytis cinerea, highlighting its potential as a lead compound for developing new antifungal agents. []

N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

  • Compound Description: This molecule, synthesized from the fusion of indole acetic acid with 1,3,4-oxadiazole, lacks a well-established analytical method and requires further development in this area. []

2-Alkyl-4-yl-N-(5-thiophen-2-ylmethyl-[1,3,4]thiadiazol-2-yl)-acetamides (3a-f)

  • Compound Description: This series of compounds was synthesized and evaluated for their local anesthetic activity using the rat sciatic nerve model. []
  • Compound Description: These two compounds are three-atom-bridged analogs of TNP-351, a known anticancer agent. Their biological activities as anticancer agents were evaluated. []

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

  • Compound Description: This compound is a selective antagonist of the orexin receptor 2 (OX2), involved in regulating the sleep-wake cycle. []

6ω-Cyclohexyl-2-(phenylaminocarbonylmethylthio)pyrimidin-4(3H)-ones

  • Compound Description: This class of compounds, specifically 2-[(4-cyclohexyl-5-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(3,5-difluorophenyl)acetamide (4w), exhibit potent antiviral activity against the Zika virus by targeting the viral NS5 RNA-dependent RNA polymerase (RdRp). []

N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide

  • Compound Description: This compound is a pyrazolo[1,5-a]pyrimidine derivative with a bromo-substituted phenyl ring attached to the acetamide group. Its crystal structure reveals key structural features, including the near coplanarity of the fused pyrazole and pyrimidine rings and the formation of inversion dimers via hydrogen bonding. []

2,3-Diamino-6-benzoyl-5-methylthieno[2,3-d]pyrimidin-4(3H)-one (3)

  • Compound Description: This thienopyrimidine derivative serves as a versatile starting material for synthesizing various polycyclic aromatic compounds with potential anticancer activity. []

N-(Substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives (8a–8l)

  • Compound Description: This series of thienopyrimidine-rhodanine hybrids were synthesized and evaluated for their antimicrobial activity. Notably, compounds 8c, 8g, and 8h demonstrated potent antibacterial activity against several Gram-positive and Gram-negative bacteria, while compounds 8c and 8f exhibited significant antifungal activity. []

N,N-Diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-α]pyrimidin-3-yl]acetamide (DPA-713) and N,N-Diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-α]pyrimidin-3-yl)acetamide (DPA-714)

  • Compound Description: These two compounds are radioligands that target the translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor. These radioligands are valuable tools for detecting neuroinflammatory lesions using positron emission tomography (PET) imaging. []

N-Allyl-2-[(6-butyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)sulfanyl]acetamide (G721-0282)

  • Compound Description: This compound acts as an inhibitor of chitinase-3-like 1 (CHI3L1). Studies have shown that G721-0282 exhibits anxiolytic-like effects in mice subjected to chronic unpredictable mild stress (CUMS). Its mechanism of action involves the inhibition of CHI3L1-mediated neuroinflammation. [, ]

2-([1,1′-Biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (Analog 24)

  • Compound Description: This aminopyrazole compound exhibits selective inhibitory activity against cyclin-dependent kinase 5 (CDK5) over CDK2 in cancer cell lines. It has been shown to reduce Mcl-1 protein levels in a concentration-dependent manner, suggesting its potential as an anticancer agent, particularly in combination with Bcl-2 inhibitors. []

N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (8) and N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide (9)

  • Compound Description: These compounds are oxadiazole derivatives that exhibit promising cytotoxic effects on A549 human lung adenocarcinoma and C6 rat glioma cell lines. They are also effective MMP-9 inhibitors. []

Properties

CAS Number

1588441-38-6

Product Name

N-(Pyrimidin-5-ylmethyl)acetamide

IUPAC Name

N-(pyrimidin-5-ylmethyl)acetamide

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

InChI

InChI=1S/C7H9N3O/c1-6(11)10-4-7-2-8-5-9-3-7/h2-3,5H,4H2,1H3,(H,10,11)

InChI Key

YCOYGPOQCNGNNJ-UHFFFAOYSA-N

SMILES

CC(=O)NCC1=CN=CN=C1

Canonical SMILES

CC(=O)NCC1=CN=CN=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.